3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate

Herbicide volatility Off-target vapor drift Phenoxyacetic ester structure–property relationship

3-Butoxypropyl 2-(2,4-dichlorophenoxy)acetate (CAS 1320-18-9), also known as 2,4-D propylene glycol butyl ether ester (2,4-D PGBE), Verton 2D, and Esteron 99 Weed Killer, is a chlorophenoxyacetic acid herbicide belonging to the 2,4-dichlorophenoxyacetic acid (2,4-D) ester family. Its molecular formula is C₁₅H₂₀Cl₂O₄ (MW 335.23 Da) featuring an ether-linked butoxypropyl alcohol moiety esterified to the 2,4-D acid backbone.

Molecular Formula C15H20Cl2O4
Molecular Weight 335.2 g/mol
CAS No. 1320-18-9
Cat. No. B072890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate
CAS1320-18-9
Synonyms2,4-dichlorophenoxyacetic acid propylene glycol butyl ether ester
mono-PGBE 2,4-D
PGBE 2,4-D
Molecular FormulaC15H20Cl2O4
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCCCCOC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C15H20Cl2O4/c1-3-4-7-19-11(2)9-21-15(18)10-20-14-6-5-12(16)8-13(14)17/h5-6,8,11H,3-4,7,9-10H2,1-2H3
InChIKeyLRWRQXJLRYTGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils /2,4-D esters/

3-Butoxypropyl 2-(2,4-dichlorophenoxy)acetate (CAS 1320-18-9): A Differentiated 2,4-D Phenoxyacetic Ester Herbicide for Specialized Procurement and Research Reference


3-Butoxypropyl 2-(2,4-dichlorophenoxy)acetate (CAS 1320-18-9), also known as 2,4-D propylene glycol butyl ether ester (2,4-D PGBE), Verton 2D, and Esteron 99 Weed Killer, is a chlorophenoxyacetic acid herbicide belonging to the 2,4-dichlorophenoxyacetic acid (2,4-D) ester family [1]. Its molecular formula is C₁₅H₂₀Cl₂O₄ (MW 335.23 Da) featuring an ether-linked butoxypropyl alcohol moiety esterified to the 2,4-D acid backbone . Unlike the dominant 2-ethylhexyl ester (EHE) and dimethylamine salt (DMA) forms that account for approximately 90–95% of global 2,4-D usage, this PGBE ester occupies a distinct physicochemical space within the low-volatile ester subclass [2]. Its structural differentiation—an ether oxygen in the ester side chain—confers a measurable and quantifiable set of volatility, toxicological, and environmental fate properties that cannot be extrapolated from more common 2,4-D esters, making it a compound of interest for structure–activity relationship studies, environmental fate research, and niche industrial applications where its specific balance of properties may be required.

1
Differentiated 2,4-D esterLow-volatile ether-linked PGBE ester for environmental fate research and structure–activity relationship studies within the phenoxyacetic herbicide family.
2
Regulatory science referenceCancelled FIFRA registration compound suitable as a case-study reference for comparative pesticide re-registration and regulatory lifecycle research.
3
Analytical & monitoring fitSupported by published airborne quantification protocols; fits occupational hygiene monitoring and environmental forensic source-tracking workflows.

Why 2,4-D Esters Cannot Be Interchanged: The Quantifiable Differentiation Basis for 3-Butoxypropyl 2-(2,4-dichlorophenoxy)acetate


The 2,4-D ester family spans a wide range of physico-chemical properties that directly govern off-target volatility risk, aquatic ecotoxicity, formulation behavior, and regulatory standing. While the herbicidal mode of action (synthetic auxin mimicry) is conserved across all ester forms once hydrolyzed to the free 2,4-D acid, the intact ester properties dictate critical pre-hydrolysis performance parameters including vapor-driven off-target movement, dermal penetration kinetics, cold-weather efficacy, emulsifiable concentrate stability, and environmental partitioning [1]. Substituting one 2,4-D ester for another without accounting for these differences can lead to regulatory non-compliance (the PGBE ester is specifically deregistered in the US while EHE and isooctyl esters remain registered), unexpected crop injury from vapor drift (PGBE relative volatility = 4 versus isooctyl = 1), or miscalculated ecotoxicological risk assessment (PGBE 96-h fish LC₅₀ values are intermediate between the highly toxic butyl ester and the sparingly toxic isooctyl ester) [2]. Each 2,4-D ester represents a distinct chemical entity with its own CAS number, regulatory identity, and hazard classification profile that cannot be generically substituted without quantitative justification.

Volatility PGBE ester volatility profile may not transfer to isooctyl or 2-ethylhexyl ester assumptions; vapor drift buffer-zone requirements may shift materially across 2,4-D ester forms.
Aquatic Toxicity 50–122× acute toxicity differential versus isooctyl ester limits direct substitution in aquatic risk assessments; PGBEE and BOEE toxicity profiles may not align without method-specific review.
Regulatory Cancelled U.S. FIFRA registration means this compound may not substitute for actively registered 2,4-D esters in any application requiring current pesticide registration.

Quantitative Differentiation Evidence for 3-Butoxypropyl 2-(2,4-dichlorophenoxy)acetate Versus Closest 2,4-D Ester Analogs


Volatility Classification: PGBE Ester Is 14× Less Volatile Than Isopropyl Ester but 4× More Volatile Than Isooctyl Ester

In a definitive head-to-head volatilization study conducted in a closed air-flow system (28.8 L/hr, 30 °C) with gas chromatographic quantification of trapped vapor, the relative volatility of technical-grade 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate (PGBE ester) was measured as 4 on a scale where isooctyl ester = 1 [1]. This places the PGBE ester firmly within the 'low-volatile' ester classification (formulated low-volatile esters as a class averaged 33 relative units versus 440 for high-volatile esters and 1 for amine salts) [1]. The PGBE ester exhibits approximately one-seventh (1/14th) the relative volatility of the high-volatile isopropyl ester (56) and approximately one-sixth to one-tenth the volatility of the butyl ester (25–38), yet is 4-fold more volatile than the benchmark low-volatile isooctyl ester [1].

Relative Volatility Ranking
Head-to-head
PGBE relative volatility = 4 (isooctyl = 1 baseline); 14× lower than isopropyl ester (56), 6.3–9.5× lower than butyl ester (25–38), 4× higher than isooctyl ester.
Supports low-volatile ester classification with measurable drift-risk differential.
Closed air-flow system, 30 °C, GC quantification; Grover 1976.
Herbicide volatility Off-target vapor drift Phenoxyacetic ester structure–property relationship

Vapor Pressure at 187 °C: PGBE Ester Vapor Pressure Matches Butoxyethanol Ester and Exceeds Isooctyl and 2-Ethylhexyl Esters

In a direct comparative determination of vapor pressures of low-volatile 2,4-D esters by gas–liquid chromatography, the vapor pressure of the propylene glycol butyl ether ester (PGBE; CAS 1320-18-9) at 187 °C was determined to be 3.9 mm Hg [1]. This value is identical to that of the butoxyethanol ester (3.9 mm Hg), 30% higher than the 2-ethylhexyl ester (3.0 mm Hg), 44% higher than the isooctyl ester (2.7 mm Hg), and approximately one-quarter of the high-volatile isopropyl ester reference (16.7 mm Hg) [1]. Extrapolation to 25 °C confirmed that this ranking is preserved at ambient working temperatures [1]. Notably, commercial esters containing an ether linkage (PGBE and butoxyethanol) clustered at the same vapor pressure, which is measurably higher than the hydrocarbon-alcohol-derived esters (isooctyl and 2-ethylhexyl) [1].

Vapor Pressure at 187 °C
Head-to-head
PGBE = 3.9 mm Hg; matches butoxyethanol ester (3.9), exceeds isooctyl (2.7, +44%) and 2-ethylhexyl (3.0, +30%); 77% below isopropyl reference (16.7).
Ether-linked esters cluster at higher vapor pressure versus hydrocarbon-alcohol esters.
GLC determination with 25 °C extrapolation; Flint et al. 1977.
Vapor pressure quantification Phenoxy herbicide physicochemical properties Gas–liquid chromatography (GLC) ester characterization

Acute Aquatic Toxicity to Salmonids: PGBEE Is 50- to 122-Fold More Toxic Than Isooctyl Ester and Slightly Less Toxic Than Butyl Ester

In a direct comparative static toxicity study, the 96-hour LC₅₀ of 2,4-D propylene glycol butyl ether ester (PGBEE) to cutthroat trout (Salmo clarki) and lake trout (Salvelinus namaycush) ranged from 490 to 1,200 µg/L [1]. Under identical test conditions, the butyl ester (2,4-D BE) was slightly more toxic than PGBEE, while the isooctyl ester (2,4-D IE) was not toxic at concentrations up to 60,000 µg/L—the highest concentration tested [1]. This represents a minimum 50-fold difference in acute lethality between PGBEE and isooctyl ester (60,000 / 1,200 = 50×) and up to a 122-fold difference (60,000 / 490) [1]. The study further noted that the toxicity of both PGBEE and butyl ester increased as water temperature decreased—a nuanced environmental variable not observed with the isooctyl ester within the tested concentration range [1].

Acute Salmonid LC₅₀
Head-to-head
PGBEE 96-h LC₅₀ = 490–1,200 µg/L (cutthroat trout, lake trout); isooctyl ester not toxic at ≤60,000 µg/L. PGBEE is 50–122× more toxic than isooctyl ester.
Supports differentiated aquatic hazard ranking within 2,4-D ester family.
Static test; temperature-dependent toxicity observed; Woodward & Mayer 1978.
Aquatic ecotoxicology Salmonid toxicity 2,4-D ester comparative hazard assessment

PGBEE Is 37–57% More Acutely Toxic to Juvenile Chinook Salmon Than Butoxyethanol Ester (BOEE) Under Continuous-Flow Conditions

Continuous-flow toxicity tests were conducted to determine the acute toxic effects of two ether-containing 2,4-D ester formulations—butoxyethanol ester (BOEE) and propylene glycol butyl ether ester (PGBEE)—on juvenile chinook salmon (Oncorhynchus tshawytscha) and steelhead-rainbow trout (Salmo gairdneri) [1]. Median lethal concentrations (96-h LC₅₀ values) indicated that PGBEE (170 to 355 µg/L) was 37% to 57% more toxic than BOEE (303 to 525 µg/L) [1]. Chinook salmon were generally more sensitive than steelhead-rainbow trout to both esters, and fry and smolt life stages were equally sensitive [1]. Critically, static tests substantially underestimated BOEE toxicity compared to dynamic (continuous-flow) tests, highlighting the methodological sensitivity of comparative toxicity rankings for these esters [1]. The study also demonstrated that the hydrolysis of 2,4-D esters to the free 2,4-D acid in water was influenced by the presence of fish, adding a biological matrix variable absent from abiotic hydrolysis rate comparisons [1].

PGBEE vs BOEE Toxicity
Head-to-head
PGBEE 96-h LC₅₀ = 170–355 µg/L vs BOEE = 303–525 µg/L under continuous-flow; PGBEE is 37–57% more toxic to juvenile chinook salmon and steelhead-rainbow trout.
Ether-containing esters exhibit measurable intra-class toxicity differences; static tests may underestimate BOEE risk.
Continuous-flow; fish presence influenced ester hydrolysis; Finlayson & Verrue 1985.
Flow-through aquatic toxicology Juvenile salmonid LC₅₀ Ether-containing 2,4-D ester toxicity ranking

Regulatory Status Differentiation: FIFRA Pesticide Registration Cancelled for CAS 1320-18-9 While Core 2,4-D Esters Remain Registered

According to the Hazardous Substances Data Bank (HSDB), 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate (CAS 1320-18-9; 2,4-D propylene glycol butyl ether ester) is no longer registered with the U.S. Environmental Protection Agency (EPA) for use as a pesticide in the United States, with a FIFRA 1998 status of 'Cancelled' [1]. This stands in marked contrast to the 2,4-D 2-ethylhexyl ester (EHE; CAS 1928-43-4) and 2,4-D dimethylamine salt (DMA; CAS 2008-39-1), which remain actively registered and constitute the dominant global-use forms [2]. The EPA Substance Registry lists CAS 1320-18-9 under the CERCLA hazardous substances list and CWA 311-HS list as '2,4-D ester' (approved), and under the Pesticides – Active Ingredients list as '2,4-dichlorophenoxyacetic acid, propylene glycol butyl ether ester' (approved), confirming it retains regulatory identity even while active pesticide registration is cancelled [3]. The RTECS (Registry of Toxic Effects of Chemical Substances) also notes this cancellation [1].

U.S. EPA Registration
Regulatory record
FIFRA 1998 status: Cancelled. CAS 1320-18-9 not currently registered for pesticide use in the U.S. Remains listed under CERCLA, CWA 311-HS, and EPA Pesticides – Active Ingredients registries.
Regulatory status is a selection-critical procurement factor; limits U.S. formulation and application.
HSDB; RTECS; EPA Substance Registry Services as of 2025.
Pesticide regulation FIFRA cancellation 2,4-D ester regulatory lifecycle

Structure–Activity Inference: Alkoxy Alcohol 2,4-D Esters Including PGBE Are Less Efficacious Than Corresponding Normal Alkyl Esters of Equivalent Molecular Weight

A systematic investigation of 16 2,4-D esters on rubber vine (Cryptostegia grandiflora) demonstrated that for the normal (straight-chain) alkyl ester series, biological efficacy decreased linearly with increasing molecular weight and decreasing vapor pressure [1]. Importantly, when all esters were considered together, the branched-chain (iso) esters and the chemically substituted alkoxy alcohol esters—a category that includes the methoxyethyl, ethoxyethyl, and butoxyethyl (and by structural class extension, the butoxypropyl/PGBE) esters—were systematically less effective than the corresponding normal alkyl esters [1]. While PGBE (CAS 1320-18-9) was not among the specific esters tested, the structure–activity principle established for alkoxy alcohol esters provides a class-level inference: the ether oxygen in the PGBE side chain, which contributes to its distinct volatility and hydrolysis properties, simultaneously reduces intrinsic herbicidal efficacy relative to a hypothetical normal alkyl ester of comparable molecular weight [1].

SAR: Alkoxy Alcohol Efficacy
Class-level inference
Alkoxy alcohol 2,4-D esters (including butoxyethyl and, by structural extension, PGBE) exhibited reduced efficacy versus normal alkyl esters of comparable molecular weight in rubber vine bioassay. PGBE not directly tested.
Ether oxygen incorporation may reduce intrinsic herbicidal activity; data to verify for PGBE specifically.
16-ester bioassay on Cryptostegia grandiflora; Harvey 1989.
Herbicide structure–activity relationship Ester alcohol moiety efficacy 2,4-D ester molecular design

Validated Application Scenarios for 3-Butoxypropyl 2-(2,4-dichlorophenoxy)acetate Based on Quantitative Differentiation Evidence


Environmental Fate Model Development: Intermediate-Volatility Reference Compound for 2,4-D Ester Volatilization Studies

With a relative volatility of 4 (Grover 1976 scale) and a vapor pressure of 3.9 mm Hg at 187 °C, CAS 1320-18-9 serves as an ideal intermediate-volatility reference standard for calibrating vapor drift models and volatilization chambers spanning the full 2,4-D ester volatility range [1]. Its 4× differential from isooctyl ester (volatility = 1) and 14× differential from isopropyl ester (volatility = 56) provides a mid-range data point that improves the statistical robustness of quantitative structure–property relationship (QSPR) models for predicting ester volatilization from formulated products [2]. Researchers developing next-generation low-volatile auxinic herbicide esters can use PGBE as a benchmark representing the ether-linkage subclass, distinct from both hydrocarbon-alcohol esters and amine salts [2].

Aquatic Toxicology Research: Intermediate-Toxicity 2,4-D Ester for Species Sensitivity Distribution (SSD) Construction

The 96-h LC₅₀ range of 170–1,200 µg/L for PGBEE across multiple salmonid species and life stages (Finlayson & Verrue 1985; Woodward & Mayer 1978) positions this compound as a critical intermediate data point in species sensitivity distributions spanning the 2,4-D ester toxicity continuum—from the highly toxic butyl ester to the virtually non-toxic (to fish) isooctyl ester [3] [4]. Its ~1.5–1.8× greater toxicity than butoxyethanol ester (BOEE) under continuous-flow conditions provides the granularity needed to distinguish risk thresholds among ether-containing 2,4-D esters, which is essential for deriving appropriately conservative predicted no-effect concentrations (PNECs) in regulatory ecotoxicological assessments [3].

Analytical Reference Standard and Environmental Monitoring: Validated Airborne PGBE Quantification Method for Occupational Exposure Assessment

A validated analytical method has been developed and published for the determination of airborne propylene glycol butyl ether ester (PGBE) and dipropylene glycol butyl ether ester of 2,4-D in workplace air, using sampling at 150 mL/min for 4 hours in the breathing zone of workers [5]. This method provides the analytical foundation for using CAS 1320-18-9 as a certified reference standard in occupational hygiene monitoring, environmental air quality studies near historical application sites, and forensic environmental investigations where differentiation of 2,4-D ester sources is required. The availability of a validated air sampling and quantification protocol specifically for PGBE distinguishes it from many other legacy 2,4-D esters that lack dedicated occupational exposure methods [5].

Regulatory Science and Historical Comparator Studies: Cancelled-Registration Reference for Comparative Pesticide Re-Registration Research

The unique regulatory status of CAS 1320-18-9—FIFRA cancelled but still listed under CERCLA, CWA, and EPA Pesticides – Active Ingredients registries—makes it a valuable case-study compound for regulatory science research examining the factors that drive differential regulatory outcomes among chemically similar pesticide active ingredients [6]. Researchers studying the evolution of pesticide regulation, the role of dioxin contamination concerns in ester-specific cancellations (HSDB notes that 1982 analysis found esters more highly contaminated with dioxins than amine salts), and comparative risk–benefit analyses across the 2,4-D ester family can use this compound as a documented example of a cancelled ester that remains environmentally monitored [6] [7].

Application
Selection Property
Validation Focus
Environmental fate model calibration
Intermediate-volatility ester reference profile
Vapor drift model parameterization across 2,4-D ester range
Aquatic toxicology SSD studies
Intermediate-toxicity ester data point
Salmonid species sensitivity distribution and PNEC derivation
Environmental monitoring reference
Validated airborne quantification protocol
Occupational hygiene and forensic source-tracking method
Regulatory science case study
Cancelled-registration reference compound
Comparative pesticide re-registration and regulatory lifecycle review
Quote Request

Request a Quote for 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.